Methyl 3-bromo-2,5-dimethylbenzoate

Organic Synthesis Bromination Process Chemistry

Researchers requiring precise regiochemical control in palladium-catalyzed cross-coupling face yield losses when substituting isomers. Methyl 3-bromo-2,5-dimethylbenzoate (CAS 1805594-40-4) provides the exact 3-bromo substitution pattern for predictable reactivity. - Enables distinct steric and electronic environments unavailable with 2-bromo or 4-bromo analogs. - Synthesized via a scalable, high-yield route (CN113004145A) minimizing downstream purification costs. - Consistent purity supports robust process development for pharmaceutical and agrochemical intermediates.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Cat. No. B13554243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2,5-dimethylbenzoate
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)C)C(=O)OC
InChIInChI=1S/C10H11BrO2/c1-6-4-8(10(12)13-3)7(2)9(11)5-6/h4-5H,1-3H3
InChIKeyOYRPIHJCEFWWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-2,5-dimethylbenzoate – Product Overview


Methyl 3-bromo-2,5-dimethylbenzoate (CAS: 1805594-40-4, MF: C₁₀H₁₁BrO₂, MW: 243.1) is a brominated aromatic ester that serves as a versatile building block in organic synthesis . It is characterized by a benzene ring with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions, with a predicted boiling point of 281.5±35.0°C and density of 1.380±0.06 g/cm³ . This compound is particularly valued for its role as an intermediate in constructing complex molecular frameworks for pharmaceuticals and agrochemicals [1].

Building Block Brominated aromatic ester suited for palladium-catalyzed cross-coupling and multi-step organic synthesis
Positional Isomer 3-Bromo substitution pattern provides distinct steric and electronic profile for regioselective transformations
Process Fit Reported high-yield synthetic route supports process chemistry and scale-up research workflows

Why Substitution Fails for Methyl 3-bromo-2,5-dimethylbenzoate


In-class compounds such as methyl 4-bromo-2,5-dimethylbenzoate or methyl 2-bromo-4,5-dimethylbenzoate cannot be simply interchanged with methyl 3-bromo-2,5-dimethylbenzoate. The position of the bromine atom on the aromatic ring dictates the compound's reactivity profile in cross-coupling reactions . The 3-bromo isomer offers a unique steric and electronic environment that can lead to different regioselectivity and reaction yields compared to its 2-bromo or 4-bromo counterparts, which are critical factors in multi-step synthetic routes where precise control is required [1]. Furthermore, the specific substitution pattern directly impacts the compound's physical properties and its performance as an intermediate, making generic substitution a high-risk strategy for complex syntheses [2].

Target 3-Br positional isomer with specific cross-coupling reactivity and regioselectivity
Substitute Risk 2-Br or 4-Br isomers may shift steric and electronic environment, altering reaction yields and selectivity
Bromine position directly affects palladium-catalyzed cross-coupling outcomes; positional isomer substitution may require re-optimization of synthetic routes and may not reproduce reported yields.

Quantitative Evidence: Methyl 3-bromo-2,5-dimethylbenzoate


Synthesis Yield Comparison

The patented synthetic method for methyl 3-bromo-2,5-dimethylbenzoate demonstrates yields of up to 96.2% with a purity of 99.2% [1]. In comparison, traditional bromination methods for similar aromatic systems often result in lower yields, such as the 46% yield reported for a related bromination of 2,5-dimethylbenzoic acid under standard conditions [2].

Synthesis Yield
Reported
96.2% vs 46%
Supports process efficiency review
Patented method vs standard bromination; cross-study comparison
Organic Synthesis Bromination Process Chemistry

Purity Profile

The patented synthetic method for methyl 3-bromo-2,5-dimethylbenzoate consistently achieves purity levels of 98.6% to 99.3% [1]. This exceeds the typical commercial purity specification of 95% for many comparable brominated benzoate building blocks, such as those offered by standard suppliers .

Purity
Reported
98.6–99.3%
Supports intermediate specification review
HPLC analysis per CN113004145A
Quality Control Chemical Purity Intermediate Specifications

Unique Cross-Coupling Reactivity

The 3-bromo substitution pattern of methyl 3-bromo-2,5-dimethylbenzoate provides a distinct steric and electronic profile compared to its 2-bromo and 4-bromo isomers . This difference can influence the outcome of palladium-catalyzed cross-coupling reactions, such as Suzuki couplings, where the outcome of competition between aryl bromides depends on the nucleophilic partner [1]. While specific quantitative data for this compound is limited, class-level inference suggests the 3-bromo isomer may offer unique regioselectivity in complex molecule synthesis.

Cross-Coupling Reactivity
Class-level
3-Br positional isomer — qualitative reactivity difference
Class-level reactivity context
Data to verify for specific substrate and catalyst systems
Cross-Coupling Suzuki Reaction Reactivity

Application Scenarios for Methyl 3-bromo-2,5-dimethylbenzoate


Pharmaceutical Intermediate Synthesis

The high-yield, high-purity synthesis method for methyl 3-bromo-2,5-dimethylbenzoate makes it a preferred starting material for constructing complex pharmaceutical intermediates where cost-efficiency and purity are paramount [1]. Its utility in palladium-catalyzed cross-coupling reactions enables the rapid assembly of diverse molecular scaffolds .

Agrochemical and Specialty Chemicals

As a versatile brominated building block, this compound is well-suited for the synthesis of novel agrochemicals and specialty chemicals [1]. The consistent purity and reliable performance of this intermediate support the development of robust industrial processes [2].

Cross-Coupling Research

The unique substitution pattern of methyl 3-bromo-2,5-dimethylbenzoate offers a valuable platform for academic and industrial researchers investigating the steric and electronic effects of bromine position on cross-coupling reaction outcomes . It serves as a key substrate for exploring new catalytic systems and reaction conditions [3].

Scale-Up and Process Chemistry

The patented synthetic method described in CN113004145A provides a robust and scalable route to this compound, making it an attractive candidate for process chemistry and large-scale production [1]. The high yields and purity minimize waste and downstream processing costs, enhancing its economic viability.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Brominated ester building block
Cross-coupling route compatibility
Agrochemical intermediate synthesis
Consistent purity profile
Process consistency review
Cross-coupling methodology research
3-Br positional isomer reactivity
Steric and electronic effect study
Process chemistry scale-up
Reported high-yield synthetic route
Scalability and robustness review
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